Ethyl 4-Cyanocinnamate
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Overview
Description
Ethyl 4-Cyanocinnamate is an organic compound with the molecular formula C12H11NO2. It is a derivative of cinnamic acid, where the ethyl ester group is attached to the carboxyl group, and a cyano group is attached to the aromatic ring. This compound is known for its light yellow to orange crystalline appearance and is used in various chemical and industrial applications .
Preparation Methods
Ethyl 4-Cyanocinnamate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with ethyl cyanoacetate in the presence of a base catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by various organic bases . Industrial production methods often involve the use of heterogeneous catalysts to improve the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Ethyl 4-Cyanocinnamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-Cyanocinnamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-Cyanocinnamate involves its interaction with molecular targets through various pathways. For example, in enzyme inhibition studies, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . The cyano group and the ester functionality play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Ethyl 4-Cyanocinnamate can be compared with other cinnamate derivatives, such as:
Ethyl Cinnamate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
4-Cyanocinnamic Acid: The free acid form, which has different solubility and reactivity properties compared to the ester derivatives
Properties
IUPAC Name |
ethyl (E)-3-(4-cyanophenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLBOCIUMFYPGI-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62174-99-6 |
Source
|
Record name | Ethyl 4-Cyanocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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